3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate
Overview
Description
3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.17908655 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Binding and Interaction
One of the key areas of research focuses on the interaction of compounds similar to 3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate with mitochondrial components. A study using Fenazaquin, a compound related to quinazolinones, demonstrates its specific binding sites in NADH: ubiquinone oxidoreductase and ATP synthase in bovine heart mitochondria. This reveals insights into how similar compounds could influence cellular energy metabolism and mitochondrial function (Wood, Latli, & Casida, 1996).
Antioxidant Properties
Research on quinazolinone derivatives, including compounds structurally related to this compound, has explored their antioxidant capabilities. A study involving the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones showed that these compounds exhibit significant antioxidant activity, highlighting their potential for therapeutic applications focused on mitigating oxidative stress (Mravljak, Slavec, Hrast, & Sova, 2021).
Metal Complex Spin Interaction
Quinazolinones have been studied for their interaction with metals, providing valuable information for the development of new materials and catalysts. A study on the spin interaction in zinc complexes of Schiff and Mannich bases related to quinazolinones offers insights into their electronic properties and potential applications in material science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Antiviral and Antimicrobial Activities
Several studies have demonstrated the antiviral and antimicrobial potential of quinazolinone derivatives. Compounds similar to this compound have been synthesized and evaluated for their efficacy against various viral and bacterial pathogens, highlighting their potential as therapeutic agents (Gao, Cai, Yan, Song, Gao, Chen, 2007).
Corrosion Inhibition
Research on quinazolinone derivatives has also extended to their application in corrosion inhibition. A study examining new compounds derived from quinazolinone for their effectiveness in protecting mild steel in acidic environments demonstrates the potential of these compounds in industrial applications (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Properties
IUPAC Name |
3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]quinazolin-4-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.C2H2O4/c1-15-9-10-17(21(2,3)4)19(13-15)25-12-11-23-14-22-18-8-6-5-7-16(18)20(23)24;3-1(4)2(5)6/h5-10,13-14H,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEGJCWKFAVQHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCN2C=NC3=CC=CC=C3C2=O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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